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Compound of Interest

Compound Name: Methyl 5-aminonicotinate

Cat. No.: B1302331

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate (CAS No. 36052-25-2), a substituted pyridine derivative, serves as
a valuable building block in medicinal chemistry and drug discovery. Its structural features,
including the aromatic amine and methyl ester functionalities, make it a versatile precursor for
the synthesis of a wide range of biologically active molecules. An in-depth understanding of its
spectroscopic characteristics is paramount for its unambiguous identification, purity
assessment, and quality control in synthetic processes.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for methyl 5-aminonicotinate. It also
outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility
and accuracy for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl 5-aminonicotinate. It is
important to note that a complete, publicly available experimental dataset for this specific
molecule is not readily available. Therefore, the data presented here is a composite of
expected values based on the analysis of closely related structural analogs and general
principles of spectroscopy.
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ble 1: . Predicted

Chemical Shift (6, ppm) Multiplicity Assighment
~8.5-8.7 s H-2 (Pyridine)
~8.0-8.2 S H-6 (Pyridine)
~7.3-75 S H-4 (Pyridine)
~5.0-6.0 brs -NH2

3.86 S -OCH3

Solvent: CDCI3 s = singlet, br s = broad singlet

ble 2: : Predicted)

Chemical Shift (6, ppm) Assignment

~166 C=0 (Ester)

~148 C-5 (Pyridine, C-NH2)
~145 C-2 (Pyridine)

~138 C-6 (Pyridine)

~123 C-3 (Pyridine, C-COOCH3)
~118 C-4 (Pyridine)

~52 -OCH3

Solvent: CDCI3

Table 3: IR Spectroscopic Data
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Wavenumber (cm-1) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium ]
symmetric)
~3050 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (methyl)
1720 - 1700 Strong C=0 stretch (ester)
N-H bend and C=C stretch
1620 - 1580 Strong )
(aromatic)
1300 - 1200 Strong C-O stretch (ester)
1150 - 1000 Medium C-N stretch
Table 4: Mass Spectrometry Data
m/z Ratio Relative Intensity (%) Assignment
152 High [M]+ (Molecular lon)
121 Moderate [M - OCH3]+
93 Moderate [M - COOCH3]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of methyl 5-aminonicotinate.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCI3) in a clean, dry vial.

o Ensure the sample is fully dissolved; gentle vortexing can be applied.
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o Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR
tube.

o Cap the NMR tube securely.

e 1H NMR Spectroscopy:

[e]

The 1H NMR spectrum is typically acquired on a 300 MHz or 500 MHz spectrometer.

o

Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-degree pulse
angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

o

A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-
noise ratio.

o

The chemical shifts are referenced to the residual solvent peak (e.g., CDCI3 at 7.26 ppm).
e 13C NMR Spectroscopy:

o The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of
75 MHz or 125 MHz.

o A proton-decoupled pulse sequence is used to simplify the spectrum.
o Awider spectral width (0-200 ppm) is used.

o Alarger number of scans (typically 1024 or more) and a longer relaxation delay (2-5
seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio
of the 13C nucleus.

o The chemical shifts are referenced to the solvent peak (e.g., CDCI3 at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile
solvent like isopropanol.
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o Place a small amount of the solid methyl 5-aminonicotinate sample directly onto the ATR

crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

o Data Acquisition:

[¢]

Record a background spectrum of the empty ATR setup.

[e]

Acquire the sample spectrum over the mid-IR range of 4000-400 cm-1.

o

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o For a volatile and thermally stable compound like methyl 5-aminonicotinate, Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El) is a suitable
technique.

o Adilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl
acetate) is injected into the GC.

o The compound is separated from the solvent and any impurities on the GC column and
then introduced into the mass spectrometer.

o In the ion source, the molecules are bombarded with high-energy electrons (typically 70

eV) to induce ionization and fragmentation.
o Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).
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o A detector records the abundance of each ion, generating a mass spectrum which is a plot
of relative intensity versus m/z ratio.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like methyl 5-aminonicotinate.

Sample Preparation
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Caption: General workflow for the spectroscopic analysis of methyl 5-aminonicotinate.

Structural Elucidation Pathway

This diagram illustrates how data from different spectroscopic techniques contribute to the
structural elucidation of methyl 5-aminonicotinate.
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Spectroscopic Data
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-Aminonicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302331#methyl-5-aminonicotinate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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